molecular formula C9H11ClO2S B597471 (S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol CAS No. 108615-59-4

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol

Cat. No. B597471
CAS RN: 108615-59-4
M. Wt: 218.695
InChI Key: WVWIWCIUPSDEMI-QMMMGPOBSA-N
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Description

4-Chlorophenoxyacetyl Chloride is a related compound that has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.034 g/mol . It’s used in the preparation of various derivatives .


Synthesis Analysis

The synthesis of related compounds often involves copper-catalyzed asymmetric alkynylation reactions . The compounds are extracted from macerated leaf tissue with acidified acetone and derivatized with pentafluorobenzyl bromide .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, Infrared Spectrum and Proton, Carbon NMR have been used to confirm the structure of 4-(4-Chlorophenoxy)benzoic acid .


Chemical Reactions Analysis

The asymmetric copper-catalyzed alkynylation reactions of pyrazole 4,5-diones in the presence of a hydroxyl oxazoline ligand, which was derived from low cost, easily accessible chloramphenicol base (ANP), are reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, infrared spectrum, and titration results have been used to analyze 4-(4-Chlorophenoxy)benzoic acid .

properties

IUPAC Name

(2S)-1-(4-chlorophenoxy)-3-sulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c10-7-1-3-9(4-2-7)12-5-8(11)6-13/h1-4,8,11,13H,5-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWIWCIUPSDEMI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CS)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@@H](CS)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857064
Record name (2S)-1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol

CAS RN

108615-59-4
Record name (2S)-1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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